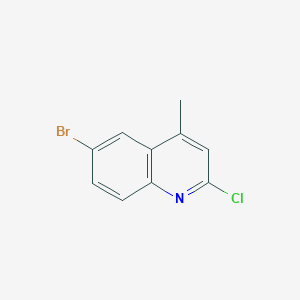

6-Bromo-2-chloro-4-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The versatility of the quinoline scaffold is evident in its diverse applications, ranging from the development of life-saving therapeutics to the creation of advanced materials.

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for drug discovery. mdpi.com The quinoline core is a prime example of such a scaffold, forming the basis for a multitude of approved drugs and clinical candidates. researchgate.netresearchgate.net Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net The druggability of the quinoline moiety is enhanced by its amenability to structural optimization through well-established synthetic pathways, allowing for the fine-tuning of its biological activity. researchgate.netpharmaffiliates.com

Table 1: Notable Pharmacological Activities of Quinoline Derivatives

| Pharmacological Activity | Reference |

| Anticancer | mdpi.com, researchgate.net, researchgate.net |

| Antimalarial | mdpi.com |

| Antimicrobial | mdpi.com |

| Anti-inflammatory | mdpi.com, researchgate.net |

| Antiviral | researchgate.net |

Beyond its medicinal applications, the quinoline nucleus is a versatile building block in organic synthesis. wikipedia.org Its unique electronic properties and reactivity allow it to participate in a wide range of chemical transformations, serving as a precursor for the synthesis of complex molecules, including natural products and other pharmaceuticals. numberanalytics.com The ability to functionalize the quinoline ring at various positions through reactions like electrophilic substitution and metal-catalyzed cross-coupling makes it an invaluable tool for synthetic chemists. numberanalytics.com

The applications of quinoline derivatives extend into the realm of material science. They are utilized in the manufacturing of dyes, such as Quinoline Red and Quinoline Yellow. wikipedia.org Furthermore, quinoline-based compounds are investigated for their potential in creating conjugated polymers for optoelectronics and as components of metal-organic frameworks (MOFs) with applications in gas storage. numberanalytics.com

Contextualization of 6-Bromo-2-chloro-4-methylquinoline within Quinoline Chemistry

This compound is a polysubstituted quinoline that embodies the structural diversity achievable within this class of compounds. Its specific substitution pattern, featuring a bromine atom, a chlorine atom, and a methyl group, is expected to confer distinct chemical properties and reactivity.

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight | 256.5 g/mol |

| CAS Number | 3913-19-7 |

| InChIKey | NPDAQPXGOAYKAV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC2=C1C=C(C=C2)Br)Cl |

| Data sourced from PubChem | nih.gov |

The presence and position of substituents on the quinoline ring significantly influence its electronic properties and reactivity. numberanalytics.com Halogenation, in particular, is a key strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netacs.org The introduction of a bromine atom at the 6-position and a chlorine atom at the 2-position of the quinoline core in this compound is anticipated to have a profound impact on its chemical behavior. The electron-withdrawing nature of the halogens can influence the reactivity of the ring system in further synthetic transformations. researchgate.net

The methyl group at the 4-position, known as a lepidine derivative, also plays a crucial role. nih.gov Its electron-donating inductive effect can influence the regioselectivity of subsequent reactions. numberanalytics.com For instance, in electrophilic substitution reactions, the methyl group can direct incoming electrophiles to specific positions on the ring. numberanalytics.com

While the broader class of polysubstituted quinolines is extensively studied, specific academic research focusing on this compound is limited. Much of the available information comes from chemical supplier catalogs and patent literature, rather than in-depth academic studies. nih.govscbt.com

The synthesis of polysubstituted quinolines, in general, can present several challenges. These include achieving high regioselectivity, developing cost-effective and environmentally friendly synthetic methods, and overcoming issues of limited substrate scope and unsatisfactory yields. mdpi.com Many traditional methods for quinoline synthesis require harsh reaction conditions and the use of toxic reagents. mdpi.com While modern synthetic strategies, such as C-H activation and photocatalytic oxidative cyclization, aim to address these issues, their application to the specific synthesis of this compound has not been extensively documented in the scientific literature. mdpi.com The development of efficient and selective synthetic routes to this and other similarly complex quinoline derivatives remains an area ripe for further investigation.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-2-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDAQPXGOAYKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406182 | |

| Record name | 6-bromo-2-chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3913-19-7 | |

| Record name | 6-bromo-2-chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-2-CHLORO-4-METHYLQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 6 Bromo 2 Chloro 4 Methylquinoline

Reactivity of Halogen Substituents in Quinoline (B57606) Systems

The presence of halogen atoms on the quinoline ring system provides crucial handles for synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of these halogens is not uniform and is influenced by their position on the quinoline nucleus and the nature of other substituents present on the ring. acs.orgrsc.org Generally, halogens on the pyridine (B92270) ring of the quinoline are more susceptible to nucleophilic substitution, while those on the benzene (B151609) ring are more reactive in metal-catalyzed cross-coupling reactions.

In the case of 6-bromo-2-chloro-4-methylquinoline, the bromine atom is at the 6-position (on the benzene ring) and the chlorine atom is at the 2-position (on the pyridine ring). The reactivity of halogens generally decreases down the group in the periodic table, meaning that a C-Br bond is typically more reactive than a C-Cl bond in many reactions, such as palladium-catalyzed cross-couplings. savemyexams.comrsc.org This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

However, the position of the halogen on the heterocyclic quinoline system introduces additional electronic effects. The chlorine at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom. Conversely, the bromine at the 6-position is more akin to a standard aryl bromide. This differential reactivity allows for selective functionalization at either the 2- or 6-position by choosing appropriate reaction conditions and reagents. For instance, in palladium-catalyzed reactions, the oxidative addition step is often faster for aryl bromides than for aryl chlorides, enabling selective reaction at the 6-position.

The methyl group at the 4-position of the quinoline ring also exerts an influence on the reactivity of the halogen substituents. researchgate.net The methyl group is an electron-donating group, which can increase the electron density of the quinoline ring system through an inductive effect. This increased electron density can modulate the reactivity of the halogen atoms. For the chlorine atom at the 2-position, the electron-donating effect of the methyl group at the 4-position can slightly decrease its reactivity towards nucleophiles by making the carbon atom less electrophilic.

Conversely, for the bromine at the 6-position, the electron-donating nature of the methyl group can enhance its reactivity in electrophilic aromatic substitution-type reactions on the benzene ring, although this is less relevant for the more common cross-coupling reactions. In the context of palladium-catalyzed cross-coupling, the electronic effect of the methyl group on the bromine at the 6-position is generally less pronounced than the inherent difference in reactivity between C-Br and C-Cl bonds.

Cross-Coupling Reactions and Functionalization Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of haloquinolines, including this compound. wikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

These reactions typically involve the oxidative addition of the organohalide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. wikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for achieving the desired outcome. acs.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. researchgate.net In the context of this compound, this reaction can be employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 6-position, and under more forcing conditions, at the 2-position.

Given the higher reactivity of the C-Br bond, selective Suzuki-Miyaura coupling at the 6-position can often be achieved by using mild reaction conditions. For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate can lead to the formation of 6-aryl-2-chloro-4-methylquinoline. beilstein-journals.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Chloro-4-methyl-6-phenylquinoline |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 2-Chloro-6-(4-methoxyphenyl)-4-methylquinoline |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-Chloro-4-methyl-6-(thiophen-2-yl)quinoline |

The Stille coupling involves the palladium-catalyzed reaction of an organohalide with an organotin compound. Similar to the Suzuki-Miyaura coupling, the Stille reaction can be used to functionalize this compound. The differential reactivity of the C-Br and C-Cl bonds is also exploited in Stille couplings to achieve selective transformations.

The reaction of this compound with an organostannane, such as a trialkylaryltin reagent, in the presence of a palladium catalyst like Pd(PPh₃)₄, can result in the selective formation of a new carbon-carbon bond at the 6-position.

Table 2: Representative Conditions for Stille Coupling

| Entry | Organostannane | Catalyst | Additive | Solvent | Product |

| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 2-Chloro-4-methyl-6-phenylquinoline |

| 2 | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | - | THF | 2-Chloro-4-methyl-6-vinylquinoline |

| 3 | 2-(Tributylstannyl)pyridine | Pd₂(dba)₃ / P(2-furyl)₃ | CuI | Dioxane | 2-Chloro-4-methyl-6-(pyridin-2-yl)quinoline |

Other Metal-Catalyzed Coupling Reactions

Beyond Negishi and Sonogashira couplings, other metal-catalyzed reactions like the Suzuki-Miyaura coupling are crucial for modifying haloquinolines. researchgate.net The Suzuki-Miyaura reaction, which couples an organoboron species (like a boronic acid or ester) with an organic halide, is one of the most versatile and widely used cross-coupling methods. mdpi.comwhiterose.ac.uk

For this compound, a Suzuki-Miyaura coupling would be expected to show high selectivity for the C-6 bromo position over the C-2 chloro position. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, significantly increasing molecular diversity. The reaction is typically catalyzed by a palladium complex with phosphine (B1218219) ligands and requires a base to facilitate the transmetalation step.

Challenges and Selectivity in Cross-Coupling of Polyhalogenated Quinolines

Achieving site-selectivity in the cross-coupling of polyhalogenated heterocycles presents a significant synthetic challenge, particularly when the halogens are identical. nih.govnih.gov The outcome of the reaction is governed by a combination of electronic, steric, and catalyst-directing effects. thieme-connect.de

Several key paradigms help predict the site of reactivity:

Halogen Reactivity: The oxidative addition of the palladium catalyst to the carbon-halogen bond is generally the rate-determining step. The reactivity order is C-I > C-Br > C-Cl > C-F. For a mixed dihalide like this compound, the catalyst will preferentially react with the C-Br bond. nih.gov

Electronic Effects: For many nitrogen-containing heterocycles like quinolines and pyridines, positions alpha (C2) and gamma (C4) to the nitrogen are electronically activated and more susceptible to oxidative addition compared to other positions. nih.gov

Catalyst System: The choice of ligand, additives, and even the palladium source (which can lead to different catalytic species like mononuclear or multinuclear palladium clusters) can dramatically influence and sometimes reverse the expected site selectivity. whiterose.ac.uknih.gov

For this compound, the inherent higher reactivity of the C-Br bond provides a strong basis for selective coupling at the C-6 position. However, to functionalize the C-2 position via cross-coupling, harsher reaction conditions or specialized catalyst systems would likely be necessary after the C-6 position has reacted.

Nucleophilic Substitution Reactions

The quinoline ring is electron-deficient, particularly at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. This electronic property makes chloro-substituents at these positions susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov

In this compound, the chlorine atom at the C-2 position is activated and can be readily displaced by a variety of nucleophiles. This provides a reliable method for introducing diverse functionalities at this position. Common nucleophiles used in these reactions include:

Amines (primary and secondary) to form 2-aminoquinolines.

Alkoxides or phenoxides to form 2-alkoxy/aryloxyquinolines.

Thiols or thiophenols to form 2-thioetherquinolines.

Azides to introduce an azido (B1232118) group, which can be further transformed. researchgate.net

The reaction of the C-2 chloro group is generally facile and often proceeds under milder conditions than a potential nucleophilic substitution at the C-6 bromo position, which is on the carbocyclic ring and not activated by the nitrogen atom. This differential reactivity allows for selective nucleophilic substitution at C-2 without disturbing the C-6 bromine. mdpi.com

Table 2: Examples of Nucleophilic Substitution on Activated Chloro-Heterocycles

| Substrate (Example) | Nucleophile | Conditions | Product Type | Reference |

| 2,4-Dichloroquinazoline | Primary/Secondary Amines | Various (e.g., alcohol, heat) | 2-Chloro-4-aminoquinazoline | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648) | Ethanol, reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-pyrano[3,2-c]quinoline | Amines, Thiophenol | Mild conditions | 4-Substituted-pyrano[3,2-c]quinoline | researchgate.net |

This table provides analogous examples demonstrating the reactivity of chloro-substituents activated by a nitrogen atom in a heterocyclic system.

Derivatization for Structure-Activity Relationship (SAR) Studies

The dual reactivity of this compound makes it an excellent starting material for generating libraries of compounds for structure-activity relationship (SAR) studies. SAR is a critical component of medicinal chemistry, where systematic structural modifications are made to a lead compound to understand how changes in its chemical structure affect its biological activity. nih.gov The ability to selectively and sequentially modify the C-2 and C-6 positions allows for a thorough exploration of the chemical space around the quinoline core. researchgate.net

Modification at the Halogen Positions

The distinct chemical nature of the two halogen atoms in this compound is the key to its utility in SAR studies. A typical derivatization strategy would involve a two-step process that leverages this differential reactivity.

Modification at C-2 via Nucleophilic Substitution: The initial modification would likely target the C-2 chloro group. Its activation by the ring nitrogen allows for clean and high-yielding nucleophilic substitution reactions with a wide range of nucleophiles (amines, alcohols, thiols), introducing a first point of diversity. mdpi.comnih.gov

Modification at C-6 via Cross-Coupling: The resulting 2-substituted-6-bromo-4-methylquinoline intermediate retains the bromine atom at the C-6 position. This bromine can then be subjected to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to introduce a second, independent point of diversity. researchgate.netnih.gov

This stepwise approach enables the synthesis of a large matrix of compounds from a single starting material, where functionalities at both the C-2 and C-6 positions are systematically varied. This is invaluable for mapping the structural requirements for a desired biological effect.

Reactions at the Quinoline Nitrogen Atom

While specific literature detailing reactions at the quinoline nitrogen of this compound is not extensively available, the general reactivity of the quinoline nitrogen as a tertiary amine allows for its participation in quaternization reactions. The lone pair of electrons on the nitrogen atom can act as a nucleophile, attacking electrophilic species such as alkyl halides or sulfates. This process, known as N-alkylation, results in the formation of quaternary quinolinium salts.

The resulting quinolinium salts would feature a positively charged nitrogen atom, which significantly alters the electronic properties of the heterocyclic ring system. This increased electrophilicity can, in turn, influence the reactivity of the substituents on the quinoline core. The general scheme for such a reaction would involve the treatment of this compound with an alkylating agent (e.g., methyl iodide or dimethyl sulfate) in an appropriate solvent.

Due to a lack of specific documented examples for this compound, the following table is a representative illustration of potential N-alkylation products based on the general reactivity of quinolines.

| Starting Material | Reagent | Product Name |

| This compound | Methyl Iodide | 6-Bromo-2-chloro-1,4-dimethylquinolinium iodide |

| This compound | Ethyl Bromide | 1-Ethyl-6-bromo-2-chloro-4-methylquinolinium bromide |

| This compound | Benzyl Chloride | 1-Benzyl-6-bromo-2-chloro-4-methylquinolinium chloride |

Exploration of Hydrazone Analogues from Quinoline Hydrazines

The chloro substituent at the 2-position of this compound is susceptible to nucleophilic substitution. A key transformation in this regard is the reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O), which displaces the chlorine atom to form 6-bromo-2-hydrazinyl-4-methylquinoline. This quinoline hydrazine serves as a crucial building block for the synthesis of a wide array of hydrazone analogues.

The formation of hydrazones is achieved through the condensation reaction of the terminal amino group of the hydrazine with the carbonyl group of various aldehydes and ketones. This reaction typically proceeds under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid. The resulting hydrazones are characterized by the presence of the azomethine (-C=N-NH-) linkage. These compounds are of significant interest due to their potential biological activities. researchgate.netinovatus.es

Research has shown the successful synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines and their subsequent condensation with various aldehydes to yield quinoline-hydrazone conjugates. researchgate.netresearchgate.net While the specific starting material in that study was a 4-yl-hydrazine, the principle of hydrazone formation is directly applicable. For instance, condensing 6-bromo-2-hydrazinyl-4-methylquinoline with a range of substituted benzaldehydes would yield a library of N'-(arylmethylene)-6-bromo-4-methylquinolin-2-yl-hydrazides.

Table of Representative Hydrazone Analogues:

| Quinoline Hydrazine | Aldehyde/Ketone | Resulting Hydrazone Analogue |

| 6-Bromo-2-hydrazinyl-4-methylquinoline | Benzaldehyde | N'-(Phenylmethylene)-6-bromo-4-methylquinolin-2-yl-hydrazide |

| 6-Bromo-2-hydrazinyl-4-methylquinoline | 4-Chlorobenzaldehyde | N'-(4-Chlorophenylmethylene)-6-bromo-4-methylquinolin-2-yl-hydrazide |

| 6-Bromo-2-hydrazinyl-4-methylquinoline | 4-Methoxybenzaldehyde | N'-(4-Methoxyphenylmethylene)-6-bromo-4-methylquinolin-2-yl-hydrazide |

| 6-Bromo-2-hydrazinyl-4-methylquinoline | Acetone | N'-(Propan-2-ylidene)-6-bromo-4-methylquinolin-2-yl-hydrazide |

Formation of Fused Heterocyclic Systems

The strategic placement of reactive functional groups on the this compound scaffold allows for its use in the construction of fused polycyclic heterocyclic systems. These reactions often involve intramolecular or intermolecular cyclizations, leading to the formation of new rings fused to the quinoline core. Such fused systems are of great interest in medicinal chemistry due to their rigid structures and potential for diverse biological interactions. nih.gov

One common strategy involves the introduction of a second reactive group onto the quinoline, which can then undergo cyclization. For example, the 2-chloro group can be substituted with a nucleophile that also contains a group capable of reacting with another part of the quinoline ring.

A prominent example of forming fused systems from chloroquinolines involves their reaction with binucleophiles. For instance, the reaction of 2-chloroquinolines with compounds like guanidine (B92328) can lead to the formation of pyrimido[4,5-b]quinolines. researchgate.net In the case of this compound, treatment with guanidine hydrochloride in the presence of a base could potentially yield a 2-amino-pyrimido[4,5-b]quinoline derivative.

Another approach is the formation of pyrazolo[3,4-b]quinolines. This can be achieved by first converting the 2-chloro group to a hydrazine, as described in the previous section, and then reacting the resulting hydrazine with a suitable three-carbon electrophile, leading to the formation of a fused pyrazole (B372694) ring. nih.gov

Table of Potential Fused Heterocyclic Systems:

| Reaction Type | Reagents | Fused Heterocyclic System |

| Pyrimidine Annulation | Guanidine Hydrochloride, Base | 2-Amino-7-bromo-9-methyl-3H-pyrimido[4,5-b]quinolin-4-one |

| Pyrazole Annulation | Hydrazine Hydrate, then β-Ketoester | 7-Bromo-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-ol |

| Triazolo Annulation | Hydrazine Hydrate, then Nitrous Acid | 7-Bromo-9-methyl- researchgate.netinovatus.esCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoline |

Spectroscopic and Computational Studies of 6 Bromo 2 Chloro 4 Methylquinoline

Advanced Spectroscopic Characterization Techniques

The characterization of 6-Bromo-2-chloro-4-methylquinoline would typically involve a combination of advanced spectroscopic techniques to elucidate its molecular structure and electronic properties. These methods provide detailed information about the connectivity of atoms, the chemical environment of individual atoms, functional groups present, and the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atom in the quinoline (B57606) ring. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns (singlets, doublets, etc.) and coupling constants (J) providing information about their relative positions on the quinoline ring. The methyl group protons would appear as a singlet in the upfield region (around δ 2.5-3.0 ppm).

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 | d | 1H | H-5 or H-8 |

| ~7.8 | dd | 1H | H-7 |

| ~7.6 | d | 1H | H-5 or H-8 |

| ~7.4 | s | 1H | H-3 |

Note: This table is illustrative and not based on experimental data.

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbons would be influenced by the attached atoms and their position within the heterocyclic ring system. Carbons bonded to the electronegative chlorine and bromine atoms, as well as those in the vicinity of the nitrogen atom, would be expected to appear at lower field (higher ppm values).

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~160 | C-2 |

| ~150 | C-4 |

| ~148 | C-8a |

| ~135 | C-7 |

| ~130 | C-5 |

| ~125 | C-4a |

| ~122 | C-6 |

| ~120 | C-3 |

| ~118 | C-8 |

Note: This table is illustrative and not based on experimental data.

Infrared (IR) Spectroscopy and Vibrational Assignments

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl and C-Br stretching vibrations.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3050-3100 | Aromatic C-H Stretch |

| 2920-2980 | Methyl C-H Stretch |

| 1600-1620 | C=C Aromatic Ring Stretch |

| 1550-1580 | C=N Ring Stretch |

| 1450-1500 | Aromatic Ring Vibrations |

| 1000-1100 | C-Cl Stretch |

Note: This table is illustrative and not based on experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic cluster of peaks (M⁺, M+2⁺, M+4⁺). Fragmentation of the molecular ion would produce smaller charged fragments, and the analysis of these fragments can help to confirm the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, being a conjugated aromatic system, would be expected to show absorption bands in the UV region (typically 200-400 nm). These absorptions correspond to π→π* and n→π* electronic transitions within the quinoline ring. The positions and intensities of these absorption maxima (λ_max) are characteristic of the chromophore system.

Electron Spin Resonance (ESR) Spectroscopy (where applicable for derivatives)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It operates on the principle of resonant absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. This technique is highly sensitive for the study of paramagnetic species, including organic radicals and transition metal complexes.

For a molecule like this compound, which is a closed-shell system without unpaired electrons, ESR spectroscopy is not directly applicable. However, the technique becomes highly relevant for the study of its potential derivatives that are radicals or form complexes with paramagnetic metal ions. In such cases, ESR spectra can provide detailed information about the electronic structure and the local environment of the unpaired electron. The spectrum's g-value and hyperfine coupling patterns are key parameters that help in identifying the radical species and mapping the electron spin density distribution within the molecule.

X-ray Diffraction (XRD) Studies (where applicable for derivatives)

While specific XRD data for this compound is not widely published, studies on closely related derivatives, such as 3-Benzyl-6-bromo-2-chloroquinoline, provide valuable insights. tandfonline.com In such studies, single-crystal XRD analysis confirms the molecular structure and provides precise geometric parameters. tandfonline.com These experimental findings are crucial for validating the results obtained from computational modeling, such as Density Functional Theory (DFT) calculations. tandfonline.com The comparison between the crystal structure and the optimized geometry from DFT often shows a high degree of consistency, confirming the accuracy of the computational methods. tandfonline.com

Computational Chemistry Approaches

Computational chemistry serves as an indispensable tool in modern chemical research, providing deep insights into molecular properties and behavior. For this compound, computational approaches, particularly those based on quantum mechanics, allow for the detailed investigation of its geometric, vibrational, and electronic characteristics. These theoretical calculations complement experimental data and help in the interpretation of spectroscopic results.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has proven to be highly effective for predicting a wide range of molecular properties for compounds like this compound. DFT calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. dergipark.org.trnih.gov

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy structure. dergipark.org.tr This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For quinoline derivatives, DFT calculations can accurately predict the planarity of the ring system and the precise spatial orientation of the substituent groups (bromo, chloro, and methyl).

The optimized geometric parameters obtained from DFT can be compared with experimental data from XRD studies on related compounds to validate the theoretical model. tandfonline.comdergipark.org.tr For instance, in studies of 6-chloroquinoline, the calculated bond lengths and angles show good agreement with experimental values for similar molecules. dergipark.org.tr

Table 1: Predicted Geometrical Parameters for a Quinoline Ring System Note: This table is representative and based on DFT calculations for similar quinoline derivatives. Actual values for this compound may vary.

| Parameter | Bond | Predicted Value (Å) | Parameter | Bonds | Predicted Value (°) |

| Bond Length | C-C (aromatic) | 1.37 - 1.42 | Bond Angle | C-C-C (ring) | 118 - 122 |

| Bond Length | C-N (ring) | 1.32 - 1.38 | Bond Angle | C-N-C (ring) | 117 - 119 |

| Bond Length | C-Cl | ~1.74 | Bond Angle | C-C-Cl | ~119 |

| Bond Length | C-Br | ~1.90 | Bond Angle | C-C-Br | ~120 |

| Bond Length | C-CH3 | ~1.51 | Bond Angle | C-C-C (methyl) | ~121 |

DFT calculations are extensively used to predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. Following geometry optimization, a frequency calculation is performed to determine the normal modes of vibration.

Theoretical frequency values are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. dergipark.org.tr Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. dergipark.org.tr For instance, studies on 6-bromo-2-methylquinoline have utilized scaling factors to correlate theoretical wavenumbers with experimental FT-IR and FT-Raman spectra. The assignments of vibrational modes are often aided by visualizing the atomic motions using specialized software.

Table 2: Representative Vibrational Wavenumbers and Assignments Note: This table is based on data for 6-bromo-2-methylquinoline and is illustrative for this compound.

| Experimental Wavenumber (cm⁻¹) | Scaled Theoretical Wavenumber (cm⁻¹) | Assignment |

| ~3060 | ~3065 | C-H stretching |

| ~1610 | ~1612 | C=C aromatic stretching |

| ~1550 | ~1555 | Quinoline ring stretching |

| ~1480 | ~1485 | CH₃ asymmetric bending |

| ~1370 | ~1375 | CH₃ symmetric bending |

| ~1130 | ~1133 | C-H in-plane bending |

| ~820 | ~822 | C-H out-of-plane bending |

| ~720 | ~725 | C-Cl stretching |

| ~610 | ~615 | C-Br stretching |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more polarizable and reactive. DFT calculations for quinoline derivatives are used to determine the energies of these orbitals and map their electron density distributions, revealing how substituents like bromine and chlorine influence the molecule's electronic behavior and potential reaction sites. tandfonline.comnih.gov

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors on the ESP map represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the ESP analysis is expected to reveal several key features. The nitrogen atom in the quinoline ring, due to its lone pair of electrons, is anticipated to be a region of high electron density, depicted in red. This negative potential makes the nitrogen atom a primary site for protonation and interaction with electrophiles.

Conversely, the hydrogen atoms of the methyl group and the aromatic rings are expected to exhibit a positive potential (blue or greenish-blue), indicating their susceptibility to nucleophilic attack. The regions around the electronegative chlorine and bromine atoms are also of interest. While halogens are electron-withdrawing, they also possess lone pairs, which can create a complex potential distribution. The "sigma-hole" effect, a region of positive potential on the halogen atom opposite the covalent bond, may also be observed, influencing potential intermolecular interactions.

Table 1: Predicted Electrostatic Potential (ESP) Regions of this compound

| Molecular Region | Predicted ESP Color | Predicted Potential | Implication |

|---|---|---|---|

| Quinoline Nitrogen | Red | Negative | Site for electrophilic attack and protonation |

| Aromatic Hydrogens | Blue/Green-Blue | Positive | Potential sites for nucleophilic interaction |

| Methyl Hydrogens | Blue/Green-Blue | Positive | Potential sites for nucleophilic interaction |

| Chlorine Atom | Green/Yellow | Slightly Negative | Electron-withdrawing, influences ring potential |

Nuclear Magnetic Resonance (NMR) Property Prediction

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structural elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate the NMR chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. This method involves computing the magnetic shielding tensors for each nucleus in the molecule, from which the chemical shifts can be derived.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus, which is in turn determined by the various substituents on the quinoline core. The electron-withdrawing effects of the bromine and chlorine atoms are expected to cause a downfield shift (higher ppm values) for the nearby aromatic protons and carbons. The methyl group, being electron-donating, would typically cause an upfield shift (lower ppm values) for the adjacent protons and carbons.

The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental values can often be attributed to solvent effects or conformational changes not accounted for in the gas-phase calculations.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Relative to TMS)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~151.5 |

| C3 | ~7.2 | ~122.0 |

| C4 | - | ~148.0 |

| C4-CH₃ | ~2.6 | ~18.5 |

| C5 | ~8.0 | ~128.0 |

| C6 | - | ~120.0 |

| C7 | ~7.8 | ~135.0 |

| C8 | ~8.1 | ~129.0 |

| C4a | - | ~125.0 |

Note: These are hypothetical values based on known substituent effects on the quinoline ring and are for illustrative purposes.

Electronic Absorption Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light at specific wavelengths.

For this compound, the TD-DFT calculations are expected to predict several electronic transitions in the UV-Vis region, primarily arising from π → π* and n → π* transitions within the quinoline ring system. The substituents (bromo, chloro, and methyl groups) can influence the energies of the molecular orbitals, leading to shifts in the absorption maxima (λmax) compared to the parent quinoline molecule.

The predicted spectrum can provide valuable information about the electronic structure of the molecule and can be used to interpret experimental UV-Vis data. The calculated oscillator strength gives an indication of the intensity of the absorption bands.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~320 nm | ~0.15 | HOMO → LUMO |

| S₀ → S₂ | ~280 nm | ~0.40 | HOMO-1 → LUMO |

Note: These are hypothetical values for illustrative purposes, based on typical transitions for similar quinoline derivatives.

Ab Initio Hartree-Fock (HF) Calculations

Ab initio Hartree-Fock (HF) calculations represent a fundamental, non-empirical approach to solving the electronic Schrödinger equation for a molecule. The HF method approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While it does not account for electron correlation, it provides a good starting point for more advanced computational methods and can yield valuable information about molecular geometry, electronic structure, and orbital energies. researchgate.net

For this compound, HF calculations can be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.net The calculations also provide the energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests higher reactivity.

While DFT methods, which include some measure of electron correlation, often provide more accurate results for many molecular properties, HF calculations remain a valuable tool, particularly for understanding the fundamental electronic structure of a molecule. researchgate.net

Influence of Substituents on Electronic and Vibrational Parameters

Electronic Effects:

Bromo and Chloro Groups: As halogens, both bromine and chlorine are electronegative and exert an electron-withdrawing inductive effect (-I) on the quinoline ring. This effect generally decreases the electron density on the ring, making it less susceptible to electrophilic attack. acs.org The presence of these deactivating groups can influence the molecule's reactivity and basicity. acs.orgnih.gov

Methyl Group: The methyl group at the 4-position is an electron-donating group through an inductive effect (+I) and hyperconjugation. This effect tends to increase the electron density on the quinoline ring, particularly at the ortho and para positions relative to the methyl group. This electron-donating nature can enhance the reactivity of the ring towards electrophiles.

Vibrational Effects: The vibrational frequencies of the quinoline ring are also sensitive to substitution. The masses of the substituents and their effects on bond strengths lead to shifts in the vibrational modes.

The C-Cl and C-Br stretching vibrations will appear as characteristic bands in the infrared (IR) and Raman spectra, typically in the lower frequency region.

The methyl group introduces its own characteristic vibrations, including C-H stretching and bending modes.

The presence of these substituents can also perturb the in-plane and out-of-plane bending modes of the aromatic C-H bonds, leading to shifts in their characteristic frequencies.

Computational studies, such as those using DFT, can predict these vibrational frequencies with good accuracy, aiding in the interpretation of experimental IR and Raman spectra. The introduction of substituents leads to variations in charge distribution, which in turn affects the structural and vibrational parameters of the quinoline ring. researchgate.net

Table 4: Summary of Substituent Effects on this compound

| Substituent | Position | Electronic Effect | Influence on Reactivity | Expected Vibrational Signatures |

|---|---|---|---|---|

| Bromo | 6 | -I (electron-withdrawing) | Deactivates the benzene (B151609) ring towards electrophilic substitution | C-Br stretching modes |

| Chloro | 2 | -I (electron-withdrawing) | Deactivates the pyridine (B92270) ring towards electrophilic substitution | C-Cl stretching modes |

Applications and Potential in Advanced Research Fields

Role as a Synthetic Intermediate for Complex Molecules

The chemical reactivity of 6-Bromo-2-chloro-4-methylquinoline makes it a valuable precursor in organic synthesis. The presence of halogen atoms at the C2 and C6 positions and a methyl group at the C4 position provides multiple sites for chemical modification, allowing for the construction of intricate molecular architectures. This compound serves as a key starting material for generating diverse libraries of quinoline-based derivatives for biological screening.

The this compound scaffold is instrumental in the synthesis of novel heterocyclic systems with pronounced biological activity. A notable example is its use in creating quinoline-1,3-oxazole hybrids. researchgate.net The synthesis process can involve converting the parent quinoline (B57606) into a hydrazine (B178648) derivative, which is then condensed with other chemical entities to form complex hybrid molecules. researchgate.net These resulting scaffolds, which combine the quinoline nucleus with other pharmacologically active moieties like oxazole, are investigated for their potential as therapeutic agents. researchgate.net The quinoline core itself is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. researchgate.net

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule, aiming to create a hybrid compound with enhanced affinity, efficacy, or an improved resistance profile. This compound is an excellent platform for this approach. For instance, it can be elaborated into quinoline-1,3-oxazole hybrids. researchgate.net This strategy is widely employed in the development of new therapeutics, including antimalarial agents where quinoline conjugates are synthesized to overcome drug resistance. nih.gov The development of 7-chloro-4-aminoquinoline-benzimidazole hybrids further illustrates the utility of the chloroquinoline core in creating dual-action molecules for applications such as cancer therapy. mdpi.com

Medicinal Chemistry Applications and Drug Discovery Research

The quinoline ring system, particularly when substituted with halogens, is a cornerstone in the development of pharmaceuticals. nih.govchemrxiv.org Chlorine-containing compounds represent a significant portion of FDA-approved drugs, highlighting the importance of intermediates like this compound in drug discovery pipelines. nih.gov Its derivatives are being rigorously evaluated in several key areas of medicinal chemistry.

Derivatives originating from halogenated quinolines have shown promising antimicrobial activity. Research into quinoline-1,3-oxazole hybrids, which can be synthesized from 6-bromo/6-chloro-methylquinoline precursors, has demonstrated that these compounds exhibit notable in vitro activity against pathogenic bacterial and fungal strains. researchgate.net The presence of halogen atoms like bromine and chlorine in heterocyclic structures is often correlated with enhanced antimicrobial effects. nih.gov This makes this compound a valuable starting point for the synthesis of new potential antimicrobial agents. evitachem.com

The quinoline scaffold is historically significant in the fight against malaria, with chloroquine, a 4-aminoquinoline (B48711) derivative, being a landmark drug. nih.govnih.gov The emergence of drug-resistant malaria parasites necessitates the development of new chemical entities. nih.gov Research focuses on modifying the quinoline core to create novel compounds with improved efficacy against resistant strains. nih.govmdpi.com Structural analogues, such as 2-arylvinylquinolines and other quinoline conjugates, are being synthesized and tested for their antiplasmodial activity. nih.govnih.gov The this compound structure provides a template that can be chemically manipulated to generate new candidates for antimalarial drug discovery programs.

The development of quinoline-based anticancer agents is an active area of research. researchgate.net Derivatives synthesized from bromo-chloro-methylquinoline precursors have been evaluated for their anticancer potential. researchgate.net Specifically, quinoline-1,3-oxazole hybrids were tested by the National Cancer Institute (NCI) against a panel of 60 cancer cell lines, with some compounds demonstrating significant antiproliferative activity. researchgate.net Other substituted quinolines, such as 6-Bromo-5-nitroquinoline, have also shown potent activity against cancer cell lines, suggesting that the bromo-quinoline scaffold is a promising foundation for new anticancer drugs. nih.gov The mechanisms of action for quinoline derivatives are diverse and can include the induction of apoptosis and cell cycle arrest. researchgate.netnih.gov

Research on structurally related quinazolines and other quinoline hybrids has also yielded potent anticancer agents. For example, certain quinazoline-chalcones and their pyrimidodiazepine derivatives have shown high antiproliferative activity with GI50 values in the low micromolar range against various cancer cell lines. nih.govrsc.org

| Compound | Cancer Cell Line | Activity (GI50 µM) | Reference |

|---|---|---|---|

| Quinoline-1,3-oxazole hybrid (6d) | 60 Cancer Cell Line Panel | Reported as having the highest potency | researchgate.net |

| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon) | Showed greatest antiproliferative activity (compared to 5-FU) | nih.gov |

| Quinazoline-chalcone (14g) | K-562 (Leukemia) | 0.622 | nih.govrsc.org |

| Quinazoline-chalcone (14g) | RPMI-8226 (Leukemia) | 0.622-1.81 | nih.govrsc.org |

| Quinazoline-chalcone (14g) | HCT-116 (Colon) | 0.622-1.81 | nih.govrsc.org |

| Quinazoline-chalcone (14g) | LOX IMVI (Melanoma) | 0.622-1.81 | nih.govrsc.org |

| Quinazoline-chalcone (14g) | MCF7 (Breast) | 0.622-1.81 | nih.govrsc.org |

Anti-inflammatory and Analgesic Potential

The quinoline ring is a fundamental structure in many biologically active compounds and is recognized for its role in derivatives possessing anti-inflammatory properties. biointerfaceresearch.com The pharmacological diversity of the quinoline moiety has encouraged extensive research into its potential therapeutic benefits. biointerfaceresearch.com While direct studies focusing exclusively on the anti-inflammatory and analgesic properties of this compound are not extensively detailed in the available research, the broader family of quinoline derivatives has shown promise in this area. biointerfaceresearch.com For instance, mefloquine, a well-known antimalarial drug based on the quinoline structure, also exhibits anti-inflammatory activity. biointerfaceresearch.com This suggests that the quinoline nucleus is a viable starting point for designing new anti-inflammatory agents. biointerfaceresearch.com

Antitubercular Activity

The quinoline scaffold is a cornerstone in the development of antitubercular agents. biointerfaceresearch.com The 2-chloroquinoline (B121035) nucleus, in particular, has been identified as a crucial pharmacophoric group for activity against Mycobacterium tuberculosis. nih.gov Research into a series of 2-chloroquinoline derivatives, including substituted quinolinyl chalcones and pyrimidines, has been conducted to establish their role and influence on antimycobacterial activity. nih.gov

A significant advancement in this area involves derivatives of 6-bromo-2-chloroquinoline (B23617). Notably, a chlorine analogue of the anti-tuberculosis drug bedaquiline (B32110), which incorporates the 6-bromo-2-chloroquinoline moiety, has been synthesized. ppor.az Bedaquiline itself is a diarylquinoline derivative that represents a major breakthrough in treating multi-drug-resistant tuberculosis. ppor.az The development of analogues containing the 6-bromo-2-chloroquinoline structure underscores its importance in the search for new and effective treatments for tuberculosis. ppor.az Structure-activity relationship (SAR) studies on other quinoline series have shown that the electronic characteristics of substituents significantly impact antitubercular potency. nih.gov

| Quinoline Derivative Class | Key Structural Feature | Relevance to Antitubercular Activity | Reference |

|---|---|---|---|

| Bedaquiline Analogue | Contains the 6-bromo-2-chloroquinoline core | Highlights the direct potential of this specific scaffold in developing new anti-tuberculosis drugs. | ppor.az |

| Substituted 2-Chloroquinolines | The 2-chloroquinoline nucleus is a key pharmacophore | Establishes the importance of the chloro-substituted quinoline ring for activity against M. tuberculosis H37Rv. | nih.gov |

| 2-(Quinoline-4-yloxy)acetamides | Substituents on the quinoline ring | Demonstrates that the electronic properties of substituents significantly influence antimycobacterial potency. | nih.gov |

Enzyme Inhibition Studies

The biological activity of quinoline derivatives is often linked to their ability to inhibit specific enzymes. A prime example is seen in the antitubercular activity of bedaquiline and its analogues containing the 6-bromo-2-chloroquinoline core. ppor.az The bactericidal effect of these compounds is due to the specific inhibition of the proton pump of mycobacterial ATP synthase. ppor.az This enzyme is critical for cellular respiration and energy production in Mycobacterium tuberculosis, and its inhibition leads to the death of the microbial cell. ppor.az

Beyond tuberculosis, the quinoline scaffold is a versatile nucleus for designing inhibitors for various other enzymes. nih.govnih.gov Quinoline-based small molecules are being actively investigated as modulators for protein kinases, which are pivotal in regulating cellular processes. nih.govnih.gov For example, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors, with dasatinib (B193332) being a notable example used in cancer therapy. nih.gov The versatility of the quinoline structure allows for the design of targeted therapies that can inhibit specific enzymes involved in disease progression. nih.govnih.gov

Modulation of Biological Pathways

By inhibiting key enzymes, quinoline derivatives can effectively modulate critical biological pathways. The inhibition of mycobacterial ATP synthase by the bedaquiline analogue is a clear example of disrupting the energy production pathway essential for the survival of M. tuberculosis. ppor.az

In the context of cancer research, quinoline derivatives are recognized for their ability to interfere with major carcinogenic signaling cascades. nih.govnih.gov These compounds have been developed as inhibitors of receptors like c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor). nih.govnih.gov The activation of these receptors is a pivotal step in signaling pathways such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, which are closely connected and regulate cell proliferation, apoptosis, differentiation, and angiogenesis. nih.govnih.gov The ability of the quinoline scaffold to be readily modified makes it a valuable tool in designing molecules that can selectively modulate these pathways for therapeutic benefit. nih.govnih.gov

Materials Science Investigations

The quinoline ring system is not only significant in medicinal chemistry but also shows great promise in the field of materials science, particularly for developing materials with tailored electronic and optical properties.

Development of Novel Materials with Electronic or Optical Properties

Quinoline derivatives are explored for applications in optoelectronics and laser technology due to their unique properties, which stem from the extensive delocalization of the electron cloud across the aromatic system. mdpi.comnih.gov This delocalization can lead to a high order of non-linearity, a desirable characteristic for various optical applications. mdpi.comnih.gov

Research into halogenated dihydroquinolinones has demonstrated their potential as nonlinear optical (NLO) materials. rsc.org Theoretical modeling of these structures indicates that the replacement of a bromine atom with a chlorine atom, a feature relevant to this compound, has a minimal effect on their electronic and optical properties, suggesting a predictable basis for material design. rsc.org Furthermore, studies on quinoline Schiff bases have highlighted their potential use in conjunction with ZnO nanoparticles to create random lasers, showcasing the utility of the quinoline core in advanced photonic materials. mdpi.comnih.govresearchgate.net

Fluorescence Applications and AIEgens

A particularly exciting area of research for quinoline derivatives is in the field of fluorescence, specifically as Aggregation-Induced Emission luminogens (AIEgens). bohrium.com Unlike many traditional fluorescent molecules that suffer from quenching (loss of fluorescence) upon aggregation in the solid state or in poor solvents, AIEgens become highly emissive when they aggregate. bohrium.comnih.gov This phenomenon, known as Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE), makes these materials ideal for applications requiring strong solid-state emission. nih.govrsc.org

Several classes of quinoline-based AIEgens have been developed:

Quinoline-Malononitrile (QM) Derivatives: These molecules have been engineered to exhibit AIE and are used for high-contrast biosensing and cell tracking. rsc.orgnih.gov

Quinoline-Based Schiff Base Complexes: Zinc(II)-Schiff base complexes containing quinoline units show remarkable AIEE and reversible mechanochromic luminescence (changing color under mechanical force), making them promising for smart fluorescent materials. rsc.org

Tetraphenylethene (TPE) Modified Quinolines: By incorporating a well-known AIE-active unit like TPE, researchers have created quinoline derivatives with strong AIE and mechanochromic properties, suggesting potential use in security inks and rewritable papers. bohrium.com

Benzimidazoquinoline Derivatives: These compounds have been developed as versatile fluorescent probes that leverage their AIEE characteristics for the detection of pH changes and specific metal ions like Fe(III), as well as for optical cell imaging. nih.gov

| Quinoline AIEgen Type | Key Feature | Potential Application | Reference |

|---|---|---|---|

| Quinoline-Malononitrile (QM) | Water-soluble with AIE characteristics | Biosensing, cell tracking, trypsin detection | rsc.orgnih.gov |

| Zinc(II)-Schiff Base Complexes | AIEE and reversible mechanochromism | Smart fluorescent materials, sensors | rsc.org |

| TPE-Modified Quinoline | Combines quinoline with a classic AIEgen (TPE) | Mechanochromic sensors, ink-free rewritable paper | bohrium.com |

| Benzimidazoquinoline Derivative | AIEE with sensing capabilities | pH and Fe(III) ion detection, optical cell imaging | nih.gov |

Challenges and Future Directions in Quinoline Research

Addressing Environmental and Sustainability Concerns

Traditional methods for synthesizing quinolines often rely on harsh reaction conditions, toxic reagents, and voluminous organic solvents, leading to significant environmental and economic concerns. nih.govresearchgate.net The generation of hazardous waste and high energy consumption are major drawbacks of classical syntheses like the Skraup and Doebner-von Miller reactions. nih.govijpsjournal.com In response, the principles of green chemistry are being increasingly applied to quinoline synthesis to enhance sustainability at a molecular level. researchgate.netbenthamdirect.com

Key areas of focus in developing greener synthetic routes include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. benthamdirect.comrawdatalibrary.netfrontiersin.org

Solvent-free and Green Solvent Approaches: Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions without a solvent altogether minimizes waste and environmental impact. researchgate.netijpsjournal.combenthamdirect.comtandfonline.com

Use of Recyclable and Benign Catalysts: The development of heterogeneous and nanocatalysts allows for easy separation and reuse, reducing waste and often leading to milder reaction conditions. benthamdirect.comrawdatalibrary.netnumberanalytics.comacs.org This includes the use of biodegradable catalysts and the exploration of metal-free catalytic systems. benthamdirect.comnih.gov

Renewable Starting Materials: Utilizing bio-based feedstocks, such as plant-derived materials, offers a more sustainable alternative to petrochemicals. ijpsjournal.com

The overarching goal is to develop synthetic protocols that are not only efficient and high-yielding but also minimize their environmental footprint through waste prevention and reduced energy consumption. ijpsjournal.combenthamdirect.comrawdatalibrary.net

Overcoming Limitations in Substrate Scope and Selectivity

While numerous methods exist for quinoline synthesis, many suffer from limitations in terms of the variety of substrates they can accommodate and the selectivity of the reactions. For instance, the classic Friedländer synthesis can face regioselectivity challenges when using unsymmetrical ketones. nih.gov Similarly, the original Doebner-von Miller reaction was prone to acid-catalyzed polymerization of the carbonyl substrate, resulting in low yields. nih.gov

Future research is focused on developing more robust and versatile synthetic methods that can tolerate a wide range of functional groups on both the aniline (B41778) and the coupling partner. This includes creating reactions that are less sensitive to sterically demanding or electronically diverse substrates. researchgate.netresearchgate.netacs.org For example, recent advancements have focused on expanding the applicability of coupling reactions to include previously unreactive partners, such as vinylsulfonamides, by employing new catalytic systems. researchgate.net The ability to precisely control the substitution pattern on the quinoline ring is crucial for fine-tuning the biological and material properties of the final compound.

Exploring Novel Catalysts and Reaction Conditions

The development of novel catalysts and innovative reaction conditions is a cornerstone of advancing quinoline synthesis. numberanalytics.com The move away from stoichiometric and often toxic reagents towards catalytic systems has been a significant step forward.

Key trends in catalyst development include:

Transition Metal Catalysis: Palladium, copper, ruthenium, cobalt, and manganese complexes have proven highly effective in facilitating various C-C and C-N bond-forming reactions crucial for quinoline synthesis. numberanalytics.comacs.orgorganic-chemistry.orgmdpi.com Single-atom iron catalysts are also emerging as powerful tools. organic-chemistry.org

Nanocatalysts: The use of nanoparticles as catalysts offers advantages such as high surface area, enhanced reactivity, and ease of recycling. acs.orgnih.gov Various metal and metal oxide nanoparticles, including those based on iron, copper, and zinc, have been successfully employed. acs.orgnih.gov

Heterogeneous Catalysts: Solid-supported catalysts, such as polymers like Nafion NR50, provide benefits in terms of easy separation, recovery, and reuse, contributing to more sustainable processes. numberanalytics.commdpi.com

Metal-Free Catalysis: The use of iodine and other non-metal catalysts, or even catalyst-free systems under specific conditions like aerobic oxidation, offers a greener and often more cost-effective alternative to transition metal catalysis. nih.gov

Innovative reaction conditions, such as the use of ionic liquids as both solvents and catalysts, and photoredox catalysis, are also being explored to improve efficiency, selectivity, and sustainability. numberanalytics.comorganic-chemistry.orgmdpi.com

Application of Known Methods to Natural Product Synthesis

The quinoline core is a prominent feature in a wide array of natural products with significant biological activities, including the well-known antimalarial quinine (B1679958) and the anticancer agent camptothecin. nih.gov The structural modification of these natural products by incorporating or altering the quinoline moiety is a key strategy for developing new therapeutic agents with enhanced potency and reduced side effects. nih.gov

Established synthetic methods for quinolines are being adapted and refined for the total synthesis and derivatization of these complex natural molecules. The ability to efficiently construct the quinoline scaffold allows chemists to create analogues of natural products that may exhibit improved pharmacological profiles. This approach is vital in drug discovery, where natural compounds often serve as the initial inspiration for new medicines. nih.gov

Computational Approaches in Drug Design and Materials Science

Computational methods are becoming indispensable tools in the rational design of novel quinoline derivatives for applications in both medicine and materials science. mdpi.comresearchgate.net These in-silico techniques can significantly reduce the time and cost associated with drug discovery and material development by predicting the properties of molecules before they are synthesized. nih.gov

In drug design, computational approaches are used for:

Quantitative Structure-Activity Relationship (QSAR) studies: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) help to understand the relationship between the three-dimensional structure of a molecule and its biological activity. mdpi.comnih.gov This knowledge guides the design of more potent compounds.

Molecular Docking: This technique predicts how a ligand (a potential drug) binds to the active site of a target protein, providing insights into the mechanism of action and helping to optimize the drug-receptor interaction. mdpi.comnih.gov

Virtual Screening: Large databases of virtual compounds can be screened computationally to identify promising candidates for further investigation. youtube.com

In materials science, computational chemistry, particularly Density Functional Theory (DFT), is employed to:

Predict Electronic and Optical Properties: DFT calculations can determine properties like the HOMO-LUMO energy gap, which is crucial for understanding the electronic behavior of quinoline-based materials for applications in electronics and photonics. researchgate.net

Design Novel Materials: By simulating the properties of yet-to-be-synthesized molecules, researchers can rationally design new quinoline derivatives with desired characteristics for use as corrosion inhibitors, fluorescent probes, or components of organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

These computational strategies, combined with experimental validation, are accelerating the discovery and development of advanced quinoline-based compounds.

Q & A

Basic Research Questions

Q. What synthetic protocols are most effective for preparing 6-Bromo-2-chloro-4-methylquinoline, and how do reaction conditions influence yield?

- Methods : Microwave-assisted synthesis using Bi(OTf)₃ as a Lewis acid catalyst (reduces reaction time and improves regioselectivity) and condensation of halogenated anilines with ketones under acidic conditions .

- Optimization : Adjusting stoichiometry (e.g., 2.2 equivalents of methyl pyruvate) and solvent choice (acetonitrile) enhances yields up to 81% .

- Key Data : Reaction monitored via TLC; purification via flash chromatography (EtOAc/cyclohexane) and recrystallization (pentane/ethyl acetate) .

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., bromo, chloro, methyl groups) via coupling patterns and chemical shifts .

- Mass Spectrometry (MS) : Confirms molecular weight (256.53 g/mol) and fragmentation patterns .

Q. How is purity ensured during synthesis, and what purification methods are recommended?

- Purification :

- Flash Chromatography : Separates intermediates using gradients like EtOAc/cyclohexane .

- Recrystallization : Solvent mixtures (e.g., pentane/ethyl acetate) yield high-purity crystals (>97%) .

Advanced Research Questions

Q. What mechanistic insights explain the role of Bi(OTf)₃ in enhancing regioselectivity during synthesis?

- Catalytic Role : Bi(OTf)₃ activates carbonyl groups via Lewis acid interactions, directing electrophilic substitution to the 6-position of the quinoline core .

- Evidence : Comparative studies show lower yields (≤50%) without Bi(OTf)₃, highlighting its necessity for regiocontrol .

Q. What challenges arise in X-ray crystallographic analysis of halogenated quinolines, and how are they resolved?

- Challenges :

- Disorder in Halogen Positions : Bromine and chlorine atoms may exhibit positional disorder due to similar electron densities .

- Hydrogen Bonding : Weak N–H···O interactions require high-resolution data (<1.0 Å) for accurate refinement .

Q. How can computational modeling predict reactivity and regioselectivity in halogenated quinoline derivatives?

- Methods :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites .

- Docking Studies : Model steric and electronic effects of substituents (e.g., methyl groups) on reaction pathways .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Steric Effects : The 4-methyl group hinders substitution at adjacent positions, favoring reactivity at the 6-bromo site .

- Electronic Effects : Electron-withdrawing chloro groups at the 2-position activate the quinoline ring for Suzuki-Miyaura couplings .

- Case Study : Ferrocenyl-substituted analogs demonstrate enhanced catalytic activity in C–C bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.